physicochemical properties of 2-Bromo-N-(tert-butyl)acetamide
physicochemical properties of 2-Bromo-N-(tert-butyl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-N-(tert-butyl)acetamide
Authored by: Gemini, Senior Application Scientist
Date: February 24, 2026
Abstract
2-Bromo-N-(tert-butyl)acetamide is a versatile bifunctional reagent that has garnered interest in organic synthesis and pharmaceutical development. Its structure, featuring a reactive electrophilic bromine center and a sterically hindering tert-butyl group, imparts unique reactivity and selectivity. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of 2-Bromo-N-(tert-butyl)acetamide. It is intended for researchers, scientists, and drug development professionals who seek to leverage this compound in their work. We will delve into the causality behind experimental choices, provide detailed methodologies, and offer insights grounded in established chemical principles.
Core Physicochemical Properties
The molecular architecture of 2-Bromo-N-(tert-butyl)acetamide, characterized by the presence of a bulky tert-butyl group on the amide nitrogen, significantly influences its physical and chemical behavior. This steric hindrance can affect reaction rates and solubility, while the bromoacetyl moiety provides a highly reactive site for nucleophilic substitution.
| Property | Data | Source |
| Molecular Formula | C₆H₁₂BrNO | [1] |
| Molecular Weight | 194.07 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 78-80 °C | [1] |
| Solubility | Soluble in acetone, THF, DMF, acetonitrile. Slightly soluble in water and acetic acid. | [1] |
| CAS Number | 95904-25-9 | [1] |
Note: Some properties are based on the closely related N-bromo-N-tert-butylacetamide as detailed in the source.
The solid nature and defined melting point range suggest a crystalline structure at room temperature. The solubility profile is typical for a moderately polar organic compound, with good solubility in common organic solvents and limited solubility in water. The tert-butyl group, while bulky, contributes to the overall nonpolar character of the molecule.
Synthesis and Mechanistic Considerations
The most direct and common method for the synthesis of 2-Bromo-N-(tert-butyl)acetamide is the nucleophilic acyl substitution of a bromoacetyl halide with tert-butylamine. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct.
Rationale for Experimental Design
The choice of reagents and conditions is critical for achieving a high yield and purity of the desired product.
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Reactants : The primary starting materials are a bromoacetyl halide (e.g., 2-bromobutyryl chloride for a similar synthesis) and tert-butylamine.[2]
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Base : A tertiary amine, such as triethylamine or pyridine, is commonly used as a base.[2] Its role is to scavenge the hydrochloric acid (HCl) formed during the reaction.[2] This prevents the protonation of the unreacted tert-butylamine, which would otherwise form a non-nucleophilic ammonium salt and halt the reaction.[2]
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Solvent : Anhydrous aprotic solvents like dichloromethane (DCM) are preferred to prevent hydrolysis of the reactive bromoacetyl halide.
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Temperature Control : The reaction is highly exothermic. Maintaining a low temperature (typically 0-5 °C) is crucial to control the reaction rate, minimize the formation of side products, and prevent degradation of the product.[2]
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of a 2-bromo-N-alkylacetamide, adapted for 2-Bromo-N-(tert-butyl)acetamide.
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Dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of bromoacetyl chloride (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
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Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualization of the Synthetic Workflow
Caption: General experimental workflow for the synthesis of 2-Bromo-N-(tert-butyl)acetamide.
Reactivity and Applications
Chemical Reactivity
2-Bromo-N-(tert-butyl)acetamide is a valuable alkylating agent.[3] The electrophilic nature of the carbon atom adjacent to the bromine makes it susceptible to nucleophilic attack by a wide range of functional groups, including amines, thiols, and hydroxyls.[3] This reactivity is the foundation for its utility in constructing more complex molecules.
The bromoacetamide moiety is particularly effective as a "warhead" in targeted covalent inhibitors. It can form a stable thioether bond with the cysteine residues of target proteins, leading to durable and irreversible inhibition.[3]
Applications in Pharmaceutical Development
Bromoacetamides are crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs).[3] For instance, derivatives of 2-bromoacetamide are used in the synthesis of histone deacetylase (HDAC) inhibitors like Belinostat and Panobinostat, which are targeted anticancer agents.[3] Similarly, 2-Bromo-N-isopropylacetamide is a key intermediate in the production of Belumosudil, a treatment for chronic graft-versus-host disease.[4]
The therapeutic effects of drugs derived from bromoacetamides often stem from their ability to modulate specific cellular signaling pathways. By covalently modifying key proteins, they can induce changes in gene expression, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Caption: Logical relationships between structure, reactivity, and applications.
Analytical Characterization
Confirmation of the identity and purity of 2-Bromo-N-(tert-butyl)acetamide is typically achieved through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the two protons of the bromomethyl group, and a broad singlet for the amide N-H proton.
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¹³C NMR : The carbon NMR spectrum would show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the bromomethyl carbon, and the carbonyl carbon. Spectral data for the related 2-bromoacetamide is available for comparison.[5][6]
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry would likely show the molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom and fragmentation of the tert-butyl group. Data for 2-bromoacetamide is available in the NIST WebBook.[7]
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Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the secondary amide (typically around 1640-1680 cm⁻¹) and a sharp N-H stretching band (around 3300 cm⁻¹).
Safety and Handling
2-Bromo-N-(tert-butyl)acetamide and related bromoacetamides are irritants and should be handled with care.[8][9][10]
-
Personal Protective Equipment (PPE) : Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[8][9]
-
Handling : Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[8][9][11] Avoid contact with skin and eyes.[8][11]
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[8][9] Keep away from incompatible materials such as strong oxidizing agents.[12]
First-Aid Measures
-
If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8][10]
-
In Case of Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[8][10]
-
In Case of Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[8][10]
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[9][10]
Conclusion
2-Bromo-N-(tert-butyl)acetamide is a valuable reagent with a well-defined set of physicochemical properties that make it suitable for a range of applications in organic synthesis and medicinal chemistry. Its role as an alkylating agent and a precursor for complex molecular architectures, particularly in the development of targeted covalent inhibitors, underscores its importance. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in a research and development setting.
References
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Safety Data Sheet - Angene Chemical. (2025, April 16). Retrieved from [Link]
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2-Bromo-N,N-dibutylacetamide | C10H20BrNO | CID 3016161 - PubChem. (n.d.). Retrieved from [Link]
-
2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem. (n.d.). Retrieved from [Link]
-
Tert-Butyl Bromoacetate - Material Safety Data Sheet (MSDS). (n.d.). Retrieved from [Link]
-
On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Material Safety Data Sheet - tert-Butyl bromoacetate, 99% - Cole-Parmer. (2005, October 3). Retrieved from [Link]
-
The Role of 2-Bromo-N-isopropylacetamide in Advancing Pharmaceutical Research. (2026, February 13). Retrieved from [Link]
-
2-Bromoacetamide - NIST WebBook. (n.d.). Retrieved from [Link]
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